3-(3-Acetylaminophenyl)phenol
Description
Properties
IUPAC Name |
N-[3-(3-hydroxyphenyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-10(16)15-13-6-2-4-11(8-13)12-5-3-7-14(17)9-12/h2-9,17H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIOOMHXHHKPOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CC(=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00683534 | |
| Record name | N-(3'-Hydroxy[1,1'-biphenyl]-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261910-48-8 | |
| Record name | N-(3'-Hydroxy[1,1'-biphenyl]-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 3-Bromo-1-methoxybenzene
To mitigate interference from the phenolic hydroxyl group during coupling, 3-bromophenol is protected as its methyl ether. Treatment with methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in acetone affords 3-bromo-1-methoxybenzene in >90% yield.
Suzuki Coupling with 3-Nitrophenylboronic Acid
The protected bromophenol reacts with 3-nitrophenylboronic acid under palladium catalysis. Typical conditions include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), sodium carbonate (Na₂CO₃), and a dioxane/water solvent system at 80–100°C. This yields 3'-methoxy-3-nitrobiphenyl, with the nitro group positioned for subsequent reduction.
Table 1: Optimization of Suzuki Coupling Conditions
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 80 | 78 |
| PdCl₂(dppf) | K₃PO₄ | Toluene/H₂O | 100 | 85 |
| Pd(OAc)₂ | Cs₂CO₃ | DMF/H₂O | 90 | 72 |
Reduction of Nitro to Amine
Catalytic hydrogenation (H₂, 10% Pd/C, ethanol) reduces the nitro group to a primary amine, yielding 3'-methoxy-3-aminobiphenyl. Alternative reductants like sodium dithionite (Na₂S₂O₄) in aqueous THF achieve comparable yields (88–92%).
Acetylation of the Amine
Treatment with acetic anhydride (Ac₂O) in pyridine at 0–25°C introduces the acetyl group, forming 3'-methoxy-3-acetamidobiphenyl. Quenching with ice water isolates the product in 95% purity.
Deprotection of Methoxy Group
Boron tribromide (BBr₃) in dichloromethane at −78°C cleaves the methyl ether, regenerating the phenolic hydroxyl group. This step proceeds quantitatively, yielding this compound.
Ullmann Coupling: A Historical Alternative
While largely superseded by Suzuki coupling, the Ullmann reaction remains a viable route for biaryl synthesis under high-temperature conditions. Copper(I) iodide (CuI) and 1,10-phenanthroline in dimethylformamide (DMF) facilitate coupling between 3-iodophenol and 3-acetamidoiodobenzene at 120°C. However, yields rarely exceed 60%, and side products from dehalogenation or homocoupling are common.
Table 2: Ullmann Coupling Performance Metrics
| Catalyst System | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| CuI/1,10-phenanthroline | 120 | 24 | 58 |
| CuO | 150 | 48 | 42 |
Friedel-Crafts Acylation: Limitations and Adaptations
Friedel-Crafts acylation is unsuitable for directly introducing the acetylaminophenyl group due to the deactivating nature of the amino substituent. However, indirect strategies involving nitro intermediates have been explored. For example, nitration of biphenyl-3-ol followed by reduction and acetylation achieves the target compound in 45% overall yield.
Diazonium Salt Coupling: Niche Applicability
Diazotization of 3-aminophenol with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) generates a diazonium salt, which couples with phenol under alkaline conditions. While this method avoids transition-metal catalysts, regioselectivity issues and low yields (30–40%) limit its utility.
Green Chemistry Approaches: Solvent-Free and Catalytic Innovations
Recent advances emphasize solvent-free acetylation using microwave irradiation and heterogeneous catalysts like zeolites. For instance, reacting 3-aminobiphenyl-3'-ol with acetic acid in the presence of H-ZSM-5 at 150°C achieves 89% conversion within 15 minutes .
Chemical Reactions Analysis
Types of Reactions: 3-(3-Acetylaminophenyl)phenol undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Quinones can be reduced back to hydroquinones.
Electrophilic Aromatic Substitution: The hydroxyl group in phenols makes the aromatic ring highly reactive towards electrophilic aromatic substitution reactions, such as halogenation, nitration, sulfonation, and Friedel-Crafts reactions.
Common Reagents and Conditions:
Reduction: Common reducing agents include sodium borohydride and other hydride donors.
Electrophilic Aromatic Substitution: Halogens (Cl2, Br2), nitric acid, sulfuric acid, and aluminum chloride (AlCl3) for Friedel-Crafts reactions.
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Electrophilic Aromatic Substitution: Halogenated, nitrated, sulfonated, and alkylated phenols
Scientific Research Applications
3-(3-Acetylaminophenyl)phenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to its phenolic structure.
Medicine: Investigated for its antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of pharmaceuticals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3-Acetylaminophenyl)phenol involves its ability to act as an antioxidant. This is primarily due to its free radical scavenging and metal chelating properties. It also affects cell signaling pathways and gene expression, contributing to its biological activities . The compound can modulate pathways such as the nuclear erythroid factor 2 (Nrf2) and nuclear factor-kappa B (NF-kB), which are involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and properties of 3-(3-Acetylaminophenyl)phenol with analogs:
*Estimated based on analogs in .
Key Observations:
- Substituent Effects: The acetylaminophenyl group in the target compound contrasts with the diphenylamino group in , which is bulkier and less polar. This difference impacts solubility and crystallinity, with the acetylaminophenyl group favoring hydrogen bonding and aqueous solubility.
- Hydrogen Bonding: 3-(Diethylamino)phenol forms O–H⋯O hydrogen-bonded rings in its crystal structure , while the acetylaminophenyl group in the target compound may engage in N–H⋯O interactions, altering solid-state packing and stability.
- Applications: Pharmaceutical Intermediates: 3-(1-(Dimethylamino)ethyl)phenol is used in synthesizing Rivastigmine , highlighting the role of amino-phenol derivatives in drug development. The acetylaminophenyl group in the target compound could similarly serve as a building block for bioactive molecules. Synthetic Utility: 3-Acetylaminophenylboronic acid demonstrates the versatility of acetylaminophenyl groups in cross-coupling reactions, whereas the phenolic –OH in the target compound may facilitate electrophilic substitutions or esterifications.
Q & A
Q. What methodologies investigate metabolic pathways and degradation products of this compound?
- Methodology : Incubate the compound with liver microsomes or CYP450 isoforms (e.g., CYP3A4), followed by LC-MS/MS to identify phase I/II metabolites. Use isotope labeling (e.g., 14C) to track degradation pathways in environmental studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
